

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium 4-Nitrophenolate

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Compound of Interest

Compound Name: 4-Nitrophenolate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of sodium **4-nitrophenolate**. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and process visualizations to support laboratory and developmental work.

Chemical Identity and Structure

Sodium **4-nitrophenolate**, also commonly known as sodium p-nitrophenolate, is the sodium salt of 4-nitrophenol. It is an organic compound that typically appears as a yellow crystalline solid.^{[1][2][3]} It is often encountered in its dihydrate form ($\text{C}_6\text{H}_4\text{NNaO}_3 \cdot 2\text{H}_2\text{O}$), which has implications for its molecular weight and physical properties.^[4] The presence of water molecules in the crystal lattice of the dihydrate contributes to its physical properties, such as solubility and stability.^[4]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of sodium **4-nitrophenolate**. Data for both the anhydrous and hydrated forms are presented where available.

Table 1: General and Physical Properties

Property	Value	Form	Reference
Molecular Formula	C ₆ H ₄ NNaO ₃	Anhydrous	[3]
C ₆ H ₄ NNaO ₃ ·2H ₂ O	Dihydrate		
Molecular Weight	161.09 g/mol	Anhydrous	[3]
197.12 g/mol	Dihydrate		
Appearance	Yellow crystalline solid	Anhydrous	[1][5]
Bright yellow to light brown crystals	Dihydrate	[4]	
Melting Point	>300 °C	Anhydrous	[5]
Decomposes upon heating	Dihydrate		
Thermal Decomposition	More intense and autocatalytic exothermic decomposition compared to 4-nitrophenol.	Not Specified	

Table 2: Solubility Data

Solvent	Solubility	Temperature (°C)	Form	Reference
Water	Highly soluble	Room Temperature	Dihydrate	[4]
Water	13900 mg/L	20	Not Specified	[2]
Water	5.97 g/100 mL	25	Tetrahydrate	[1]
Organic Solvents	Soluble in ethanol and acetone	Not Specified	Not Specified	[6]
n-Heptane	0.094 mg/L	20	Not Specified	[2]

Table 3: Spectroscopic and Other Properties

Property	Value	Conditions	Reference
pKa (of 4-nitrophenol)	7.15	25 °C	[7]
UV-Vis λ_{max}	~400 nm	In aqueous solution	[8][9][10]
^1H NMR (D_2O)	δ ~8.0 ppm, ~6.5 ppm	90 MHz	
^{13}C NMR	See Experimental Protocols		

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization based on available instrumentation and specific sample characteristics.

Synthesis of Sodium 4-Nitrophenolate Dihydrate

This protocol describes a common laboratory-scale synthesis.

Materials:

- 4-Nitrophenol
- Sodium hydroxide (NaOH)
- Methanol
- Deionized water

Procedure:

- Dissolve 4-nitrophenol in methanol in a reaction vessel.
- In a separate beaker, prepare an equimolar solution of sodium hydroxide in deionized water.
- Slowly add the NaOH solution to the 4-nitrophenol solution while stirring continuously at room temperature.
- The formation of a yellow precipitate indicates the formation of sodium **4-nitrophenolate**.
- Continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
- The resulting saturated solution is then filtered.
- The filtrate is allowed to evaporate slowly at room temperature for crystallization to occur.[\[11\]](#)
- Collect the resulting yellow crystals of sodium **4-nitrophenolate** dihydrate by filtration.
- The purity of the synthesized material can be improved by successive recrystallization.[\[11\]](#)

Recrystallization for Purification

Materials:

- Crude sodium **4-nitrophenolate** dihydrate
- Methanol (or another suitable solvent)
- Deionized water

Procedure:

- Dissolve the crude sodium **4-nitrophenolate** in a minimum amount of hot methanol.
- If any insoluble impurities are present, perform a hot filtration to remove them.
- Allow the solution to cool slowly to room temperature.
- For further precipitation, the solution can be placed in an ice bath.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the crystals in a desiccator or a vacuum oven at a low temperature.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorbance wavelength (λ_{max}) of sodium **4-nitrophenolate** in an aqueous solution.

Procedure:

- Prepare a stock solution of sodium **4-nitrophenolate** in deionized water of a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (e.g., in the $\mu\text{g/mL}$ range).
- Use a UV-Vis spectrophotometer and scan the absorbance of the solution over a wavelength range of 200-600 nm.
- Use deionized water as the blank reference.
- The peak absorbance, which is characteristic of the **4-nitrophenolate** anion, is typically observed around 400 nm.^{[8][9][10]}

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid sodium **4-nitrophenolate** using the KBr pellet method.

Procedure:

- Thoroughly dry both the sodium **4-nitrophenolate** sample and potassium bromide (KBr) powder to remove any moisture.
- In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.[\[12\]](#)
- Place the mixture into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[\[12\]](#)
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of sodium **4-nitrophenolate**.

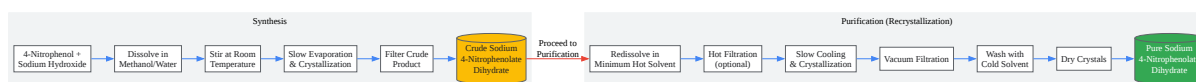
Procedure:

- Dissolve an appropriate amount of sodium **4-nitrophenolate** in a suitable deuterated solvent (e.g., Deuterium oxide - D_2O , or DMSO-d_6).
- Transfer the solution to an NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Tetramethylsilane (TMS) or another appropriate internal standard can be used for chemical shift referencing, though in D_2O , the residual solvent peak is often used as a reference.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent purification of sodium **4-nitrophenolate** dihydrate.

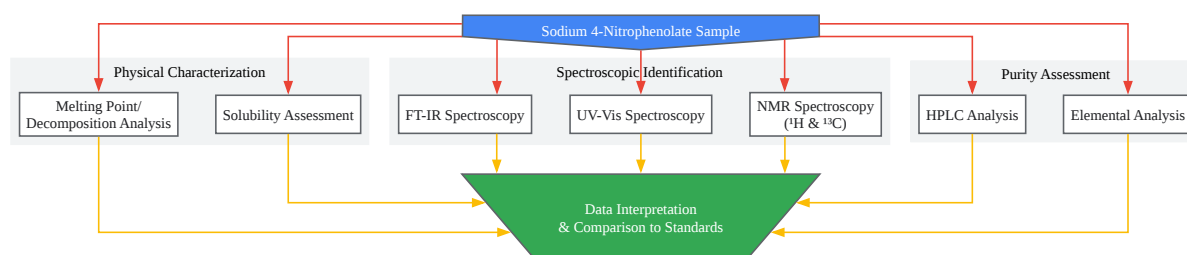


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Synthesis and Purification Workflow for Sodium **4-Nitrophenolate** Dihydrate.

General Analytical Workflow

This diagram outlines a general workflow for the physicochemical analysis of a synthesized batch of sodium **4-nitrophenolate**.



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General Analytical Workflow for Sodium **4-Nitrophenolate** Characterization.

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